molecular formula C18H18N6S2 B14196962 2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline CAS No. 880517-82-8

2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline

Cat. No.: B14196962
CAS No.: 880517-82-8
M. Wt: 382.5 g/mol
InChI Key: DPWAHFKWWVVYEY-UHFFFAOYSA-N
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Description

2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline is a complex organic compound that features a quinoxaline core substituted with two 1-methyl-1H-imidazol-2-yl groups connected via sulfanyl (thioether) linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a quinoxaline derivative is reacted with a 1-methyl-1H-imidazole derivative in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline largely depends on its application. In biological systems, the imidazole rings can interact with metal ions or enzymes, potentially inhibiting their activity. The quinoxaline core can intercalate with DNA, disrupting its function and leading to antimicrobial effects . The sulfanyl linkages may also play a role in modulating the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline is unique due to its combination of a quinoxaline core with imidazole rings connected via sulfanyl linkages. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple research fields .

Properties

CAS No.

880517-82-8

Molecular Formula

C18H18N6S2

Molecular Weight

382.5 g/mol

IUPAC Name

2,3-bis[(1-methylimidazol-2-yl)sulfanylmethyl]quinoxaline

InChI

InChI=1S/C18H18N6S2/c1-23-9-7-19-17(23)25-11-15-16(12-26-18-20-8-10-24(18)2)22-14-6-4-3-5-13(14)21-15/h3-10H,11-12H2,1-2H3

InChI Key

DPWAHFKWWVVYEY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2=NC3=CC=CC=C3N=C2CSC4=NC=CN4C

Origin of Product

United States

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